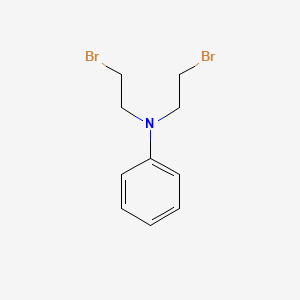

N,N-Bis(2-bromoethyl)aniline

Description

Significance and Role in Advanced Synthetic Methodologies

The significance of N,N-Bis(2-bromoethyl)aniline lies in its bifunctional nature. The two bromoethyl groups serve as reactive sites for nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures. solubilityofthings.comontosight.ai This reactivity is central to its role in several advanced synthetic methodologies.

One of the most notable applications of this compound is as a precursor in the synthesis of macrocycles. nih.gov The ability of the two bromoethyl arms to react with other difunctional molecules enables the formation of large, cyclic structures. These macrocyclic compounds are of great interest in various fields, including medicinal chemistry and materials science, due to their unique host-guest properties and biological activities. nih.govresearchgate.net

Furthermore, this compound is a key starting material for the synthesis of various pharmacologically active compounds. nih.gov The N,N-bis(2-haloalkyl)aniline scaffold is a recurring motif in molecules designed to have specific biological effects. nih.gov The bromoethyl groups can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the tuning of a molecule's properties.

Historical Context of N-Alkylated Aniline (B41778) Derivatives in Chemical Synthesis

The study of N-alkylated aniline derivatives has a rich history rooted in the development of synthetic dyes in the 19th century. Aniline itself is a fundamental building block in the chemical industry. The ability to modify the nitrogen atom through alkylation opened up new avenues for creating a wide array of colorful compounds.

The development of methods to introduce alkyl groups onto the aniline nitrogen, such as the reaction with alkyl halides, was a crucial step. This led to a deeper understanding of the reactivity of the amino group and the influence of N-alkylation on the properties of the aromatic ring.

In the mid-20th century, the focus expanded to include N-alkylated anilines bearing additional functional groups on the alkyl chains. The synthesis and investigation of N,N-bis(2-haloalkyl)anilines, including the bromo- and chloro-analogs, gained prominence due to their potential as alkylating agents and as intermediates for pharmaceuticals. nih.gov Early work by researchers like W.C.J. Ross in the late 1940s laid the groundwork for the synthesis of these compounds, often starting from the corresponding N,N-bis(2-hydroxyethyl)aniline and treating it with a halogenating agent like phosphorus tribromide. nih.gov This historical progression from simple N-alkylation to the synthesis of more complex, functionalized derivatives like this compound highlights the continuous evolution of synthetic organic chemistry and the enduring importance of the aniline scaffold.

Chemical and Physical Properties of this compound

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Br₂N | ontosight.ai |

| Molecular Weight | 309.02 g/mol | ontosight.ai |

| Appearance | Pale yellow to yellow liquid | solubilityofthings.com |

| Melting Point | 11.0 °C | solubilityofthings.com |

| Density | 1.6705 g/cm³ | solubilityofthings.com |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO; less soluble in water. | solubilityofthings.com |

Spectroscopic Data

The structural features of this compound have been confirmed by various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Source |

| ¹H NMR | 3.47 | triplet | 7.4 | CH₂Br | nih.gov |

| 3.79 | triplet | 7.4 | CH₂N | nih.gov | |

| 6.75 | doublet | 8.3 | ortho-protons | nih.gov | |

| 6.84 | triplet | 7.3 | para-proton | nih.gov | |

| 7.30 | multiplet | 7.5 | meta-protons | nih.gov | |

| ¹³C NMR | 27.95 | singlet | CH₂Br | nih.gov | |

| 53.47 | singlet | CH₂N | nih.gov | ||

| 112.35 | singlet | ortho-carbons | nih.gov | ||

| 118.43 | singlet | para-carbon | nih.gov | ||

| 129.80 | singlet | meta-carbons | nih.gov | ||

| 145.14 | singlet | ipso-carbon | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-bromoethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZFEVFXIMXNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCBr)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174402 | |

| Record name | Aniline, N,N-bis(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-19-4 | |

| Record name | N,N-Bis(2-bromoethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-bis(2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-bromoethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-bis(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-bromoethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPA4GEU4QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for N,n Bis 2 Bromoethyl Aniline

Classical Halogenation Routes

Classical halogenation methods represent a foundational approach to synthesizing N,N-Bis(2-bromoethyl)aniline, primarily by converting a precursor alcohol into the desired haloalkane.

Phosphorous Tribromide Mediated Bromination of N,N-Bis(2-hydroxyethyl)aniline

A prevalent and well-documented method for the synthesis of this compound involves the reaction of N,N-Bis(2-hydroxyethyl)aniline with a halogenating agent. nih.gov Among the most effective reagents for this transformation is phosphorus tribromide (PBr₃). nih.govwikipedia.org This reagent is widely used in organic chemistry for the conversion of primary and secondary alcohols to their corresponding alkyl bromides, often providing higher yields than hydrobromic acid and mitigating issues of carbocation rearrangement. wikipedia.org

The reaction mechanism involves the formation of a phosphorous ester, which creates a good leaving group. This is followed by an Sₙ2 substitution, where the bromide ion displaces the ester. wikipedia.org The reaction is typically exothermic and may be conducted in a diluent to control the temperature. wikipedia.org One molecule of phosphorus tribromide can react with three molecules of the alcohol, replacing the hydroxyl groups with bromine atoms. youtube.com Following the reaction, the product, this compound, can be isolated, often by crystallization from a solvent like benzene (B151609). nih.gov

| Reagent | Precursor | Product | Key Features |

| Phosphorus Tribromide (PBr₃) | N,N-Bis(2-hydroxyethyl)aniline | This compound | High yield, avoids carbocation rearrangement. wikipedia.org |

General Halogenating Agent Approaches for Aniline (B41778) Derivatives

The synthesis of halogenated anilines can also be achieved through various other halogenating agents. beilstein-journals.org N-halosuccinimides, such as N-bromosuccinimide (NBS), are considered viable and milder alternatives to elemental halogens. beilstein-journals.org These reagents are often used for the electrophilic aryl halogenation of activated aromatic systems like anilines. beilstein-journals.org However, due to the high reactivity of the aniline ring, such reactions can sometimes lead to a mixture of halogenated products, making control of regioselectivity a significant challenge. beilstein-journals.orglibretexts.org To achieve monobromination, the strong activating effect of the amino group can be attenuated by acetylation to form acetanilide, which can then be brominated. libretexts.org The acetyl group can subsequently be removed by hydrolysis to yield the desired bromoaniline. libretexts.orgscribd.com

Another approach involves the use of thionyl halides on N,N-dialkylaniline N-oxides, which allows for selective para-bromination or ortho-chlorination. nih.gov For instance, treating N,N-dimethylaniline N-oxide with thionyl bromide can yield 4-bromo-N,N-dimethylaniline. nih.gov Additionally, copper(II) bromide (CuBr₂) has been employed as both an oxidizing agent and a bromine source, offering a method with fewer steps and high selectivity for the para-position. google.com

| Halogenating Agent | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Anilines, Phenols | Milder alternative to Br₂, can lead to over-halogenation. beilstein-journals.orglibretexts.org |

| Thionyl Bromide | N,N-Dialkylaniline N-Oxides | Selective para-bromination. nih.gov |

| Copper(II) Bromide (CuBr₂) | Anilines | High para-selectivity, shorter synthesis. google.com |

N-Alkylation Pathways Utilizing Brominated Precursors

N-alkylation strategies provide an alternative route to this compound by forming the carbon-nitrogen bonds using brominated starting materials.

Direct Alkylation of Anilines with Bromoethylating Reagents

A direct approach to synthesizing this compound involves the N-alkylation of aniline with a suitable bromoethylating reagent. One such method is the reaction of aniline with 1,2-dibromoethane (B42909) in the presence of a base. ontosight.ai In this nucleophilic substitution reaction, the amino group of aniline attacks the electrophilic carbon of the bromo-reagent. ontosight.ai This method can be influenced by factors such as the choice of base and solvent. Micellar catalysis has been explored to enhance the rate and selectivity of N-alkylation of aniline with alkyl bromides. nih.gov The use of defined pincer-type manganese complexes as catalysts has also been shown to be effective for the N-alkylation of anilines with alcohols, which can be a precursor step to obtaining the desired bromo-derivative. nih.gov

Multi-Step Conversions from Hydroxyethylated Aniline Precursors

A multi-step approach can also be employed, starting with the hydroxyethylation of aniline. Aniline can be reacted with chloroethanol to produce N-hydroxyethylaniline. google.com This intermediate can then undergo further reactions. A common strategy in multi-step synthesis involving anilines is the protection of the amino group to control reactivity during subsequent steps. scribd.com For example, the amino group can be acetylated to form acetanilide. scribd.comresearchgate.net This protecting group can then be removed via hydrolysis after other desired modifications to the molecule have been made. scribd.comresearchgate.net While not a direct route to this compound, these multi-step strategies are fundamental in the synthesis of various substituted anilines and demonstrate the importance of protecting groups in achieving specific final products. scribd.comuva.nl

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its derivatives, focusing on efficiency, selectivity, and sustainability. For instance, the use of metal-organic frameworks (MOFs) as supports for catalysts, such as a bipyridyl metal-organic framework supporting a cobalt catalyst, has been shown to be effective for the N-alkylation of aniline derivatives. rsc.org This method represents a sustainable catalytic process. rsc.org

Furthermore, palladium-catalyzed C-H olefination of aniline derivatives offers a more efficient alternative to traditional multi-step syntheses for creating certain aniline-based precursors. uva.nl While not directly producing this compound, these advanced methods highlight the ongoing development of more efficient and selective synthetic routes for aniline derivatives.

The choice of solvent and reaction conditions is also crucial. For example, in halogenation reactions with N-halosuccinimides, the use of polyethylene (B3416737) glycol (PEG-400) as a liquid-assisted grinding agent in a mechanochemical, catalyst-free approach has been developed as a sustainable method. beilstein-journals.org

Solvent Effects and Catalysis in N-Alkylation Reactions

The N-alkylation of aniline to produce this compound typically involves the reaction of aniline with two equivalents of a bromoethylating agent, such as 1,2-dibromoethane. The choice of solvent and catalyst is critical in controlling the reaction rate and minimizing the formation of byproducts, such as the mono-alkylated product, N-(2-bromoethyl)aniline, and quaternary ammonium (B1175870) salts.

Solvent Effects:

The polarity and nature of the solvent play a significant role in the N-alkylation of anilines. A variety of solvents have been investigated, each with distinct impacts on reaction outcomes.

Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and acetonitrile (B52724) are commonly employed. For instance, the synthesis of related bis-N-(2-phenoxy-ethyl)anilines has been successfully carried out in DMSO using anhydrous potassium carbonate as the base. mdpi.com In the methylation of aniline, the use of DMSO as a solvent led exclusively to the formation of the dialkylated product. Acetonitrile has also been utilized in the N-alkylation of amines with alkyl halides using a mixed oxide catalyst at room temperature. researchgate.net

Dichloromethane: This solvent has been shown to provide high selectivity for mono-alkylation in some cases, but often with the trade-off of very low conversion rates.

Ionic Liquids (ILs): Ionic liquids are emerging as "green" alternatives to traditional volatile organic solvents. In the N-alkylation of aniline, ILs have demonstrated the potential for improved product recovery, higher conversions, and better selectivities compared to conventional molecular solvents. The selectivity can be tuned by altering the H-bond acceptor ability of the anion in the ionic liquid.

Catalysis:

Various catalytic systems have been developed to enhance the efficiency and selectivity of N-alkylation reactions for anilines.

Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving immiscible phases. acsgcipr.org In the context of N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile (deprotonated aniline) from an aqueous or solid phase to the organic phase containing the alkylating agent. This method often allows for the use of milder and more environmentally friendly inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, and a broader range of solvents. acsgcipr.orgmdpi.com The efficiency of the phase-transfer catalyst can be influenced by its structure, specifically the total number of carbon atoms (C#) and the "q-value," which relates to the catalyst's organophilicity and ability to facilitate mass transfer. acsgcipr.org

Metal-Based Catalysis: A range of metal catalysts have been explored for the N-alkylation of anilines, particularly with alcohols as alkylating agents, which is considered a greener approach. These include complexes of:

Cobalt: A cobalt catalyst supported on a metal-organic framework (MOF) has shown efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org CoCl2 has also been used as a simple catalyst in microwave-assisted dehydrogenative coupling of benzyl alcohol and aniline derivatives. nih.gov

Manganese: Pincer-type manganese complexes have been successfully employed for the selective N-monoalkylation of anilines with a variety of alcohols under mild conditions. nih.gov

Iridium and Ruthenium: NHC-Ir(III) and NHC-Ru(II) complexes have been investigated for the N-alkylation of aniline derivatives with benzyl alcohols, with iridium complexes generally showing better performance. nih.gov

Zeolites and Mixed Oxides: Solid acid catalysts like HY and dealuminated HY zeolites have been used in the vapor-phase alkylation of aniline with ethanol, with N-alkylation being the predominant reaction. researchgate.net A mixed oxide of Al2O3-OK has been reported as an effective catalyst for the liquid-phase N-alkylation of amines with alkyl halides at room temperature. researchgate.net

The table below summarizes the impact of different solvent and catalyst systems on N-alkylation reactions of anilines.

| Catalytic System | Solvent(s) | Key Findings |

| Phase-Transfer Catalysis (PTC) | Toluene, MTBE, Water-Organic Biphasic | Enables use of inorganic bases; can be performed in continuous flow; catalyst structure impacts efficiency. acsgcipr.orgrsc.org |

| Ionic Liquids | Various ILs | Improved conversion and selectivity compared to molecular solvents; tunability of reaction by anion choice. |

| Cobalt-MOF | Not specified | Effective for N-alkylation of aniline with benzyl alcohol. rsc.org |

| Manganese Pincer Complexes | Toluene | Highly selective mono-alkylation of anilines with alcohols under mild conditions. nih.gov |

| Iridium/Ruthenium NHC Complexes | Solvent-free | Iridium complexes showed higher efficacy than ruthenium for N-alkylation with alcohols. nih.gov |

| Zeolites (e.g., HY) | Vapor Phase | Predominantly N-alkylation products in the reaction of aniline with ethanol. researchgate.net |

| Mixed Oxides (Al2O3-OK) | Acetonitrile | Effective for N-alkylation of amines with alkyl halides at room temperature. researchgate.net |

| No Catalyst | DMSO, Acetonitrile, Dichloromethane | Solvent polarity significantly affects selectivity and conversion; DMSO can favor dialkylation. |

Emerging Methodologies for Analogous Bis-Haloethyl Anilines

While traditional synthetic routes remain prevalent, research is actively exploring more efficient, sustainable, and safer methodologies for the preparation of bis-haloethyl anilines and related compounds. These emerging techniques often offer advantages such as reduced reaction times, milder reaction conditions, and avoidance of hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic rate enhancements and higher yields. rsc.org This technology has been successfully applied to the synthesis of anilines and N-heterocycles, in some cases eliminating the need for transition metals, ligands, or organic solvents. nih.govarizona.edu For example, a microwave-assisted, CoCl2-catalyzed acceptorless dehydrogenative coupling of benzyl alcohol and amines has been reported for the synthesis of E-aldimines and N-heterocycles. nih.gov This approach offers a green and efficient alternative for C-N bond formation.

Visible-Light-Induced Synthesis: Photochemical methods represent a growing area of interest for promoting organic reactions. A strategy for the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, which notably proceeds without the need for metal catalysts, bases, or ligands. nih.gov The reaction is initiated by the photoexcitation of an electron donor-acceptor (EDA) complex formed between the aniline and an ammonium bromide additive. nih.gov This metal-free approach presents a more environmentally friendly pathway for N-alkylation.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for certain reactions, including improved heat and mass transfer, enhanced safety, and easier scalability. rsc.org The N-alkylation of anilines using phase-transfer catalysis has been successfully implemented in a continuous flow system, allowing for integrated product separation. rsc.org This approach not only provides a safer process but can also lead to a higher quality product and has been demonstrated for multi-gram scale production. rsc.org

Catalyst Development: The design of novel and more efficient catalysts is a continuous effort. For instance, the synthesis of methyl-N,N-bis(2-cyanoethyl)aniline, an analogous structure, has been achieved using AlCl3 as a catalyst, with a mixture of AlCl3-ZnCl2 showing even better catalytic activity. researchgate.net

The following table highlights some of these emerging synthetic methodologies.

| Methodology | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free conditions. rsc.orgnih.gov | Synthesis of anilines from aryl halides; Dehydrogenative coupling of alcohols and amines. nih.govnih.gov |

| Visible-Light-Induced Synthesis | Metal-free, mild conditions, uses light as an energy source. nih.gov | N-alkylation of anilines with 4-hydroxybutan-2-one using NH4Br. nih.gov |

| Flow Chemistry | Improved safety and scalability, integrated separation. rsc.org | Scale-up of N-alkylation reactions using phase-transfer catalysis. rsc.org |

Reactivity and Reaction Mechanisms of N,n Bis 2 Bromoethyl Aniline

Nucleophilic Substitution Reactions at the Bromoethyl Moieties

The bromoethyl groups of N,N-Bis(2-bromoethyl)aniline are susceptible to nucleophilic substitution reactions, where an electron-rich species replaces the bromide ion. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization Pathways

Intramolecular reactions occur when a nucleophilic center within the this compound molecule itself attacks one of the electrophilic carbon atoms of the bromoethyl groups. The nitrogen atom of the aniline (B41778) moiety can act as an internal nucleophile, leading to the formation of cyclic structures. This type of reaction is influenced by factors such as reaction conditions and the inherent strain of the resulting ring system.

The propensity for intramolecular cyclization is a notable feature of molecules containing both a nucleophile and a leaving group in appropriate positions. nih.gov In the case of this compound, the proximity of the nitrogen atom to the bromoethyl groups facilitates ring closure. These cyclization reactions can lead to the formation of various heterocyclic systems. For instance, similar cyclizations are observed in the synthesis of indenes from Morita–Baylis–Hillman adducts via intramolecular Friedel–Crafts cyclization. beilstein-journals.org The development of catalytic systems, such as those employing chiral catalysts, can enhance the efficiency and selectivity of these intramolecular processes. rsc.org

Intermolecular Substitution Processes

In intermolecular substitution reactions, an external nucleophile attacks the electrophilic carbon atoms of the bromoethyl groups of this compound. This leads to the formation of a new covalent bond between the nucleophile and the carbon atom, with the displacement of the bromide ion. A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates.

The reactivity of aniline derivatives in such nucleophilic reactions is well-established. chemistrysteps.com While the nitrogen in aniline is less nucleophilic than in aliphatic amines due to resonance delocalization of its lone pair into the aromatic ring, it can still participate in substitution reactions. The bromoethyl groups in this compound provide reactive sites for these intermolecular processes. solubilityofthings.com

Cyclization Reactions Leading to N-Heterocycles

The dual functionality of this compound as both a nucleophile (at the nitrogen) and an electrophile (at the bromoethyl groups) makes it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds (N-heterocycles).

Formation of Macrocyclic Structures

This compound can be utilized as a building block in the synthesis of macrocyclic structures. These large ring systems are typically formed through intermolecular reactions where two or more molecules of this compound, or a reaction with a suitable linking agent, combine to form a cyclic product. The formation of these macrocycles often relies on high-dilution conditions to favor intramolecular or desired intermolecular cyclization over polymerization.

The synthesis of macrocycles is a significant area of research due to their applications in host-guest chemistry and as molecular receptors. nih.govnih.gov The design of these syntheses often involves the strategic use of building blocks that can pre-organize for cyclization. uva.es While specific examples detailing the direct use of this compound in macrocycle formation are not prevalent in the provided results, its difunctional nature makes it a plausible candidate for such reactions, analogous to the synthesis of other macrocyclic systems. rsc.org

Synthesis of Indole (B1671886) and Quinazoline (B50416) Derivatives

The reactivity of this compound and related structures allows for their use in the synthesis of important heterocyclic scaffolds like indoles and quinazolines.

Indole Derivatives: The synthesis of indole derivatives often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. scirp.org While direct synthesis from this compound is not explicitly detailed, the bromoethyl groups could potentially be modified and then cyclized to form an indole ring system. Various methods exist for indole synthesis, including the Fischer indole synthesis, which starts from a phenylhydrazine. scirp.org The functional groups in this compound could be chemically transformed to intermediates suitable for such cyclizations. The synthesis of bis-indole derivatives has also been reported, highlighting the importance of this structural motif. rjptonline.orgnih.gov

Quinazoline Derivatives: Quinazolines are bicyclic heterocycles containing a pyrimidine (B1678525) ring fused to a benzene ring. Their synthesis can be achieved through various routes, often involving the cyclization of appropriately substituted anilines. organic-chemistry.orgnih.govmarquette.edu For instance, 2-aminobenzonitriles can be used as starting materials for the synthesis of quinazolines. organic-chemistry.org The structure of this compound could potentially be modified to create a precursor for quinazoline synthesis. For example, reactions that introduce a one-carbon unit and a nitrogen source could lead to the formation of the pyrimidine ring. The synthesis of quinazolinone derivatives, a related class of compounds, has been achieved from 2-aminobenzamides. researchgate.net

| Heterocycle | General Synthetic Strategy | Relevance of this compound |

| Indole | Fischer Indole Synthesis from phenylhydrazones. scirp.org | The aniline moiety could be a starting point for conversion to a suitable precursor. |

| Quinazoline | Cyclization of 2-aminobenzonitriles or 2-aminobenzamides. organic-chemistry.orgmarquette.eduresearchgate.net | The bromoethyl groups offer handles for chemical modification to introduce the necessary functionalities for cyclization. |

Pathways to Other Fused Nitrogen Heterocycles (e.g., Pyrazinoindolones)

The versatile reactivity of this compound also opens up synthetic routes to other fused nitrogen heterocycles. For instance, the synthesis of pyrazinoindolones involves the formation of a pyrazine (B50134) ring fused to an indole structure. While a direct synthesis from this compound is not explicitly described, the principles of heterocyclic synthesis suggest that it could serve as a starting material after suitable functional group transformations. The synthesis of complex N-heterocycles often involves multi-step sequences and the strategic use of cyclization reactions. researchgate.netrsc.org The bromoethyl groups provide the opportunity for introducing the necessary side chains and functional groups required for the construction of such fused ring systems.

Radical-Mediated Transformations Involving Nitrogen-Centered Species

The generation of nitrogen-centered radicals is a powerful tool in modern organic synthesis, enabling the formation of complex nitrogen-containing heterocycles. However, the application of these methods to this compound is not well-established.

Generation and Reactivity of N-Centered Radicals from Bromoethyl Anilines

The theoretical potential for generating a nitrogen-centered radical from this compound exists, likely through homolytic cleavage of a carbon-bromine bond followed by an intramolecular rearrangement or through direct abstraction of a hydrogen atom from a precursor. However, specific studies detailing the successful generation and characterization of such a radical species originating from this compound are not readily found. The reactivity of the bromoethyl groups suggests the possibility of forming carbon-centered radicals, which could then potentially interact with the nitrogen atom, but this pathway remains speculative without direct experimental evidence.

Intramolecular Radical Cyclizations in Synthetic Applications

Intramolecular radical cyclization is a key strategy for constructing cyclic compounds. In the context of this compound, a hypothetical intramolecular radical cyclization could lead to the formation of nitrogen-containing heterocyclic structures. Such a reaction would likely proceed via the formation of a radical on one of the bromoethyl chains, which could then attack the aniline ring or the other ethyl arm. Despite the synthetic potential of such a transformation, there is a lack of published examples or detailed studies that demonstrate the successful application of intramolecular radical cyclization using this compound as the starting material.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering efficient and selective methods for bond formation. While aniline derivatives are common substrates in these reactions, the specific application to this compound is not extensively documented.

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions are widely used for the formation of carbon-nitrogen and carbon-carbon bonds. In principle, the bromine atoms in this compound could participate in copper-catalyzed coupling reactions with various nucleophiles. However, a thorough search of the scientific literature did not yield specific examples or methodologies for the copper-catalyzed cross-coupling of this particular compound. While general copper-catalyzed C-N coupling reactions of haloalkylanilines are known, specific conditions and outcomes for this compound have not been reported. researchgate.netnih.gov

Other Metal-Mediated Reactions for Functionalization

Other transition metals, such as palladium and rhodium, are also pivotal in C-N and C-C bond-forming reactions. The presence of two reactive C-Br bonds in this compound makes it a potential substrate for various palladium- or rhodium-catalyzed processes, including intramolecular cyclizations to form heterocyclic systems. Nevertheless, as with copper catalysis, there is a significant gap in the literature regarding the successful application of these other metal-mediated reactions for the specific functionalization of this compound.

Applications of N,n Bis 2 Bromoethyl Aniline As a Synthetic Building Block

Precursor for Complex Organic Frameworks

The unique structure of N,N-Bis(2-bromoethyl)aniline, featuring a central aromatic ring and two reactive alkyl halide arms, makes it an attractive precursor for the synthesis of complex organic frameworks such as macrocycles. These large, cyclic molecules are of significant interest in supramolecular chemistry and materials science. The bromoethyl groups can react with various nucleophiles, leading to the formation of larger, well-defined cyclic structures.

N,N-Bis(2-halogenoalkyl)anilines, including the bromoethyl derivative, are recognized as valuable starting materials for the synthesis of macrocycles. nih.gov The ability to vary the alkyl or aryl groups bonded to the nitrogen atom provides a pathway to a wide array of derivatives, which in turn can be used to construct macrocyclic compounds. nih.gov The synthesis of these complex structures often involves the reaction of the bromoethyl groups with other difunctional molecules, leading to cyclization and the formation of a larger ring system.

Role in the Construction of Functionalized Aromatic and Heterocyclic Systems

This compound is a versatile reagent for the synthesis of various functionalized aromatic and heterocyclic systems. The reactive bromoethyl groups can participate in intramolecular cyclization reactions or act as points of attachment for other molecular fragments, leading to the formation of complex, polycyclic structures.

One notable application is in the synthesis of indole (B1671886) derivatives. The Bischler indole synthesis, a classic method for forming the indole ring, can be adapted to use aniline (B41778) derivatives. organic-chemistry.org While a direct example using this compound is not prominently featured, the general mechanism involves the reaction of an aniline with an α-halo-ketone, followed by cyclization. The bromoethyl groups on this compound offer potential for further functionalization of the resulting indole core.

Furthermore, the aniline moiety itself can be a precursor to other heterocyclic systems. For example, 5-aminopyrazoles, which are important building blocks for bicyclic nitrogen heterocycles, can be synthesized from anilines through a one-pot reaction that avoids the isolation of toxic intermediates. researchgate.net The presence of the bromoethyl groups in this compound would yield a pyrazole (B372694) with two reactive side chains, opening up possibilities for creating more complex, functionalized heterocyclic structures.

Utilization in Polymer Chemistry and Materials Science Precursors

In the realm of polymer chemistry, aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline (PANI). nii.ac.jp PANI is valued for its electrical conductivity, environmental stability, and ease of synthesis. researchgate.net The properties of polyaniline can be tuned by substituting the aniline monomer.

While the direct polymerization of this compound is not extensively documented, the presence of the bromoethyl groups offers a strategic advantage for creating functionalized polyanilines. These groups can serve as reactive sites for post-polymerization modification. For instance, after the polymerization of an aniline derivative, the bromoethyl side chains could be used to graft other molecules onto the polymer backbone, thereby tailoring the material's properties for specific applications. This approach allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. researchgate.netscielo.br The introduction of substituents on the benzene (B151609) ring of aniline is a common strategy to enhance the solubility and processability of the resulting polymers. nii.ac.jp

Intermediate in Agrochemicals and Dyes Synthesis

N,N-disubstituted anilines are an important class of intermediates in the chemical industry, finding use in the synthesis of both agrochemicals and dyes. scielo.br The specific structure of this compound makes it a candidate for the development of new products in these sectors.

Agrochemicals: N,N-disubstituted anilines are utilized as intermediates in the production of various pesticides, including fungicides, insecticides, and herbicides. researchgate.netrsc.org The synthesis of these active compounds often involves the modification of the aniline core and the introduction of specific functional groups to achieve the desired biological activity.

Dyes: Azo dyes, which are characterized by the -N=N- linkage, represent a significant class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as an aniline derivative, followed by a coupling reaction with another aromatic compound. nih.govorganic-chemistry.org this compound can serve as the coupling component in this reaction. The presence of the N,N-disubstituted amino group acts as a powerful auxochrome, enhancing the color of the resulting dye. Furthermore, the bromoethyl groups can be exploited to improve the properties of the dye, such as its fastness on fabrics, or to enable further chemical modifications. For instance, disperse dyes based on N,N-bis(2-cyanoethyl)aniline, a related compound, have been synthesized and shown to have good dyeing performance on polyester. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structure of N,N-Bis(2-bromoethyl)aniline in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum, recorded in a CDCl₃ solution, displays distinct signals that correspond to the different types of protons in the molecule. The protons of the CH₂Br groups appear as a triplet at approximately 3.47 ppm, while the protons of the CH₂N groups also present as a triplet at around 3.79 ppm. The coupling between these adjacent methylene (B1212753) groups results in the observed triplet splitting pattern. The aromatic protons show more complex splitting patterns. The ortho-protons (Hₒ) are observed as a doublet at 6.75 ppm, the para-proton (Hₚ) as a triplet at 6.84 ppm, and the meta-protons (Hₘ) as a multiplet around 7.30 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key chemical shifts include a signal at 27.95 ppm for the CH₂Br carbons and another at 53.47 ppm for the CH₂N carbons. The aromatic carbons also show distinct resonances: the ortho-carbons (Cₒ) at 112.35 ppm, the para-carbon (Cₚ) at 118.43 ppm, the meta-carbons (Cₘ) at 129.80 ppm, and the ipso-carbon (Cᵢ) directly attached to the nitrogen at 145.14 ppm.

Two-dimensional (2D) NMR techniques have also been employed to establish the connectivity between protons and carbons, corroborating the assignments made from the 1D spectra.

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| CH₂Br | 3.47 (t) | 27.95 (s) |

| CH₂N | 3.79 (t) | 53.47 (s) |

| Hₒ / Cₒ | 6.75 (d) | 112.35 (s) |

| Hₚ / Cₚ | 6.84 (t) | 118.43 (s) |

| Hₘ / Cₘ | 7.30 (m) | 129.80 (s) |

| Cᵢ | - | 145.14 (s) |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, this technique has revealed key details about its molecular geometry and how the molecules pack together in a crystal lattice.

Molecular Geometry and Conformation in Crystalline State

Crystals of this compound suitable for X-ray analysis were obtained from benzene (B151609). The analysis revealed that the molecule possesses a twofold rotation axis that passes through the N—Cphenyl bond. The geometry around the nitrogen atom is a slightly distorted trigonal planar arrangement. The bond angles around the nitrogen atom, specifically C1—N1—C5 at 120.7(3)° and C5—N1—C5ⁱ at 118.6(6)°, are consistent with sp² hybridization, which is attributed to the conjugation of the nitrogen lone pair with the phenyl ring.

Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃Br₂N |

| Molecular Weight (g/mol) | 307.03 |

| Crystal System | Orthorhombic |

| Space Group | F d d 2 |

| a (Å) | 13.682 (12) |

| b (Å) | 13.926 (12) |

| c (Å) | 12.215 (10) |

| Volume (ų) | 2327 (3) |

| Z | 8 |

Intermolecular Interactions and Supramolecular Architecture

The crystal structure analysis also highlights the presence of intermolecular C—H···Br hydrogen bonds. Specifically, each molecule of this compound interacts with four neighboring molecules. These interactions, with a hydrogen-to-bromine distance (H5···Br1) of 3.05 Å, are crucial in forming a three-dimensional supramolecular architecture.

Computational and Theoretical Investigations of N,n Bis 2 Bromoethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For N,N-Bis(2-bromoethyl)aniline, DFT calculations would aim to find the bond lengths, bond angles, and dihedral angles that correspond to a stable state on the potential energy surface.

Experimental data from X-ray crystallography provides a valuable benchmark for these theoretical calculations. The crystal structure of this compound reveals a molecule with a twofold rotation axis along the N—Cphenyl bond. nih.govdoaj.orgiucr.org The geometry around the nitrogen atom is a slightly distorted trigonal planar arrangement. nih.govdoaj.orgiucr.org This planarity suggests an sp² hybridization of the nitrogen atom, allowing for conjugation with the phenyl ring. nih.goviucr.org

Key experimental bond angles around the nitrogen atom are:

C1—N1—C5 = 120.7 (3)° nih.goviucr.org

C5—N1—C5i = 118.6 (6)° nih.goviucr.org

A successful DFT study would reproduce these geometric parameters with a high degree of accuracy, thereby validating the chosen computational method (functional and basis set) for further electronic property analysis. The electronic structure analysis would then detail the distribution of electrons within the optimized geometry, providing a basis for understanding the molecule's reactivity.

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃Br₂N |

| Crystal System | Orthorhombic |

| a | 13.682 (12) Å |

| b | 13.926 (12) Å |

| c | 12.215 (10) Å |

| V | 2327 (3) ų |

| Z | 8 |

| Data from Bojan, R. V., et al. (2008). nih.goviucr.org |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the nitrogen atom and the phenyl ring, due to the presence of the nitrogen lone pair and the π-system. The LUMO, on the other hand, would likely be distributed over the bromoethyl groups, particularly involving the antibonding orbitals of the C-Br bonds.

A DFT calculation would provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visual representations of these orbitals. This information is invaluable for predicting how this compound will interact with other chemical species. For instance, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's location would suggest the site for nucleophilic attack.

Table 2: Conceptual Data from a Representative FMO Analysis

| Parameter | Description | Expected Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. doaj.orguni-muenchen.denih.gov It provides information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. uni-muenchen.dersc.org

Delocalization of Electron Density and Hyperconjugation Effects

NBO analysis can quantify the delocalization of electron density, which is crucial for understanding resonance and stability. In this compound, significant delocalization is expected from the nitrogen lone pair into the antibonding π* orbitals of the phenyl ring. This interaction, often denoted as n(N) → π*(C-C), stabilizes the molecule and is consistent with the sp² character of the nitrogen atom.

Furthermore, hyperconjugative interactions involving the bromoethyl side chains can be identified. These interactions involve the donation of electron density from occupied bonding orbitals (e.g., C-H or C-C bonds) to unoccupied antibonding orbitals (e.g., C-Br*). The strength of these interactions is estimated using second-order perturbation theory, with larger interaction energies indicating more significant delocalization.

Intermolecular and Intramolecular Interactions

Intermolecularly, the crystallographic data for this compound shows the presence of C—H···Br interactions, which lead to the formation of a three-dimensional supramolecular architecture. nih.goviucr.org NBO analysis of a molecular cluster could further characterize these interactions by identifying the specific donor (C-H bond) and acceptor (bromine lone pair) orbitals involved and quantifying the stabilization energy.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ontosight.ai The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Around the nitrogen atom due to its lone pair of electrons, and potentially above and below the plane of the phenyl ring due to the π-electron cloud. These are the likely sites for interaction with electrophiles.

Positive Potential (Blue): Around the hydrogen atoms of the ethyl groups and potentially a region of less negative or slightly positive potential on the bromine atoms, known as a "σ-hole," which can participate in halogen bonding. nih.gov

The MEP map provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from FMO and NBO analyses.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic properties and chemical bonding based on the topology of the electron density, a physical observable. wikipedia.org Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins, allowing for the quantitative characterization of atoms and the bonds that link them. wikipedia.org This analysis is not limited to covalent bonds but extends to weaker non-covalent interactions, which are often crucial for understanding crystal packing and reaction mechanisms. researchgate.netrsc.org

In the context of this compound, a QTAIM analysis would investigate the electron density distribution to characterize its intramolecular bonds and intermolecular interactions. The analysis focuses on Bond Critical Points (BCPs), which are locations between two nuclei where the electron density gradient is zero. Several topological parameters at these BCPs are used to classify the nature of the chemical interaction.

Key QTAIM parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell interactions like covalent bonds. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

Total Electron Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can also help classify interactions, particularly for hydrogen bonds.

For this compound, crystallographic studies reveal a slightly distorted trigonal planar geometry around the nitrogen atom, suggesting sp² hybridization due to conjugation with the phenyl ring. nih.govdoaj.org The crystal structure is stabilized by intermolecular C-H···Br interactions. nih.gov A theoretical QTAIM analysis would quantify these interactions.

Table 1: Expected QTAIM Topological Parameters for Bonds in this compound

| Bond/Interaction Type | Expected Sign of ∇²ρ(r) | Nature of Interaction |

| C-C (Aromatic) | Negative | Shared-shell (covalent) |

| C-N | Negative | Shared-shell (polar covalent) |

| C-H | Negative | Shared-shell (polar covalent) |

| C-Br | Positive | Closed-shell (polar covalent with ionic character) |

| Intermolecular C-H···Br | Positive | Closed-shell (weak hydrogen bond/van der Waals) |

This analysis provides a fundamental understanding of the electronic structure, confirming the nature of covalent bonds and quantifying the weaker forces that dictate its supramolecular architecture. nih.gov

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis.

- Decomposition : Avoid exposure to moisture, which may generate HBr gas .

How do structural modifications (e.g., bromo vs. chloro substituents) impact biological activity?

Q. Advanced

- Comparative studies : Synthesize N,N-Bis(2-chloroethyl)aniline (CAS 553-27-5) and compare cytotoxicity in MTT assays .

- Kinetic analysis : Measure alkylation rates with glutathione to assess electrophilic reactivity.

- Computational docking : Model interactions with DNA or protein targets (e.g., using AutoDock Vina).

How should researchers address contradictions in reported pharmacological data for this compound?

Advanced

Discrepancies may arise from:

- Purity issues : Validate compound purity via HPLC (≥98%) and elemental analysis .

- Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration).

- In vivo models : Use syngeneic tumor models (e.g., murine melanoma) to reduce interspecies variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.